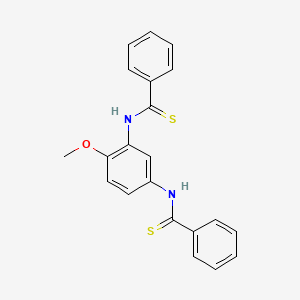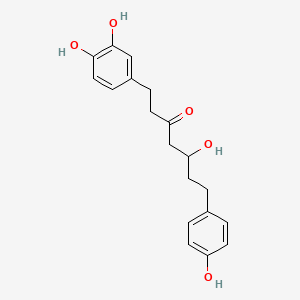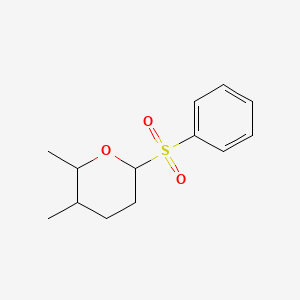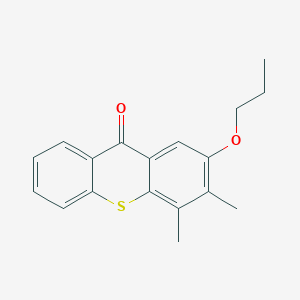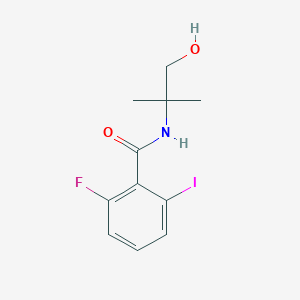
CID 13724331
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 13724331” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 13724331 involves multiple steps, including the reaction of specific precursor molecules under controlled conditions. The preparation method typically involves:
Reacting 5-iodine-2-methylaniline with N-bromosuccinimide: to obtain 4-bromine-5-iodine-2-methylaniline.
Reacting the 4-bromine-5-iodine-2-methylaniline with isoamyl nitrite: under acidic conditions to obtain 5-bromine-6-iodine-1H-indazole.
Carrying out Sonogashira coupling reaction: on the indazole compound with R-C≡CH.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
CID 13724331 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.
Applications De Recherche Scientifique
CID 13724331 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving molecular interactions and biological pathways.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of CID 13724331 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, thereby modulating their activity. This can lead to various biological responses, depending on the context and application .
Comparaison Avec Des Composés Similaires
CID 13724331 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
1,2,4,5-Tetrabromobenzene: Known for its symmetrical structure and reactivity.
Carbonyldiimidazole: Used in peptide synthesis and organic reactions.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C9H24Si4 |
|---|---|
Poids moléculaire |
244.63 g/mol |
InChI |
InChI=1S/C9H24Si4/c1-10(2)7-13(8-11(3)4)9-12(5)6/h7-9H2,1-6H3 |
Clé InChI |
HBNVZUXTBXKBQX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)C[Si](C[Si](C)C)C[Si](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


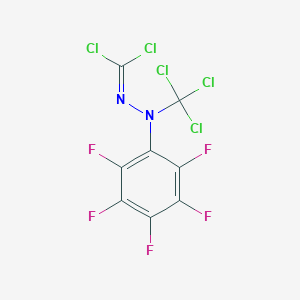

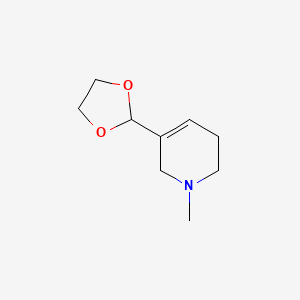
![(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide](/img/structure/B14318921.png)
![2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid](/img/structure/B14318924.png)
![(E)-1-[2-(Benzenesulfonyl)-1-phenylethyl]-2-(4-methylphenyl)diazene](/img/structure/B14318930.png)

